molecular formula C10H10N2O3 B8587627 2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid

2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid

Cat. No. B8587627
M. Wt: 206.20 g/mol
InChI Key: LKJRYNPYKZOUDQ-UHFFFAOYSA-N
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Patent
US08084484B2

Procedure details

To the flask of Ethyl 2-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoate (175 mg, 0.747 mmol) was added 90% aq. EtOH (5 mL) at room temperature, and additionally added NaOH (70 mg). The reaction mixture was stirred for 10 hrs at 40° C. then cooled to room temperature. The mixture was diluted with H2O (25 mL) and acidified with AcOH (4 mL, pH=4) then extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using CH2Cl2:MeOH (10:1) as eluant.
Name
Ethyl 2-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoate
Quantity
175 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]([CH3:17])[C:12]([O:14]CC)=[O:13])=[CH:10][C:4]=2[NH:3]1.CCO.[OH-].[Na+].CC(O)=O>O>[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]([CH3:17])[C:12]([OH:14])=[O:13])=[CH:10][C:4]=2[NH:3]1 |f:2.3|

Inputs

Step One
Name
Ethyl 2-(2,3-dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoate
Quantity
175 mg
Type
reactant
Smiles
O=C1NC2=C(N1)C=CC(=C2)C(C(=O)OCC)C
Name
Quantity
5 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 hrs at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
then extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
O=C1NC2=C(N1)C=CC(=C2)C(C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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